4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that features a quinoxaline core, a furan ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the quinoxaline derivative.
Sulfonamide Formation: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxalines.
Scientific Research Applications
4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential as an anticancer agent, particularly through the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to the inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and subsequent cell death . The compound may also interact with other enzymes and receptors, contributing to its broad biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzamide
- 4-amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide
- Various furan derivatives with antimicrobial activity
Uniqueness
4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to its combination of a quinoxaline core, a furan ring, and a benzenesulfonamide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-chloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMKVZDPEVQRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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